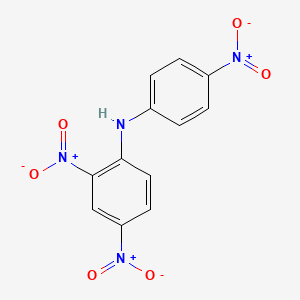

2,4-Dinitro-N-(4-nitrophenyl)aniline

Overview

Description

2,4-Dinitro-N-(4-nitrophenyl)aniline is a chemical compound with the molecular formula C12H8N4O6 . It is also known by other names such as 2,2’,4-trinitrodiphenylamine .

Molecular Structure Analysis

The molecular weight of 2,4-Dinitro-N-(4-nitrophenyl)aniline is 304.21 g/mol . The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available .Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . The exact mass is 304.04438399 g/mol . The topological polar surface area is 150 Ų .Scientific Research Applications

Optical Applications

Organic 2,4-dinitroaniline single crystals have been successfully grown and used for various optical applications . The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm . The photoluminescence studies show green light emission . These properties make it suitable for optoelectronic and photovoltaic applications .

Nonlinear Optical Materials

Organic nonlinear optical (NLO) materials are used in laser technologies, light-emitting diodes, transistors, conductors, electronic materials, optical circuits, optical communication, optical data storage technologies, optical signal processing, color displays, frequency doubling, integrated optics, photonic applications, electro-optic modulators, and electro-optic switches . 2,4-dinitroaniline has been studied for its potential in these applications .

Thermogravimetric Analysis

The thermogravimetric and differential thermal analyses expose the melting and decomposition points of the grown 2,4-dinitroaniline single crystal . This makes it useful in studying the thermal properties of materials .

Dielectric Studies

The dielectric studies were analyzed by the parallel plate capacitor method using the Agilent LCR meter . This makes 2,4-dinitroaniline useful in studying the electrical properties of materials .

Herbicide Resistance

Dinitroanilines, including 2,4-Dinitro-N-(4-nitrophenyl)aniline, are microtubule inhibitors, targeting tubulin proteins in plants and protists . They have been used as pre-emergence herbicides for weed control for decades . Understanding their resistance mechanisms can help in managing herbicide resistance .

Chemosensor

2,4-Dinitrodiphenylamine forms an efficient anionic chromogenic chemosensor . This makes it useful in detecting specific ions or molecules .

Synthesis of Dyes

2,4-Dinitro-N-(4-nitrophenyl)aniline has been used in the synthesis of dyes . For example, (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene) aniline dye was prepared in one pot by reaction of premade N-2,4-dinitrophenyl-3-phenylpyridinium chloride (DNPPC) and pyrrolidine in absolute MeOH .

Mechanism of Action

Target of Action

2,4-Dinitro-N-(4-nitrophenyl)aniline is a complex compound that belongs to the class of dinitroanilines . Dinitroanilines are known to be intermediates in the preparation of various industrially important chemicals, including dyes and pesticides . .

Mode of Action

Dinitroanilines, in general, are known to interact with their targets through various chemical reactions . For instance, 2,4-Dinitrophenylhydrazine, a related compound, undergoes an addition-elimination reaction with carbonyl groups .

Biochemical Pathways

Dinitroanilines are known to be involved in various chemical reactions and processes, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 30421500, a density of 1592g/cm3, and a boiling point of 4911ºC at 760mmHg .

Result of Action

Dinitroanilines are known to be intermediates in the preparation of various industrially important chemicals, suggesting that they may have significant effects on molecular and cellular processes .

Action Environment

It is known that the compound is insoluble in water and slightly soluble in alcohol , suggesting that its action may be influenced by the solvent environment.

properties

IUPAC Name |

2,4-dinitro-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6/c17-14(18)9-3-1-8(2-4-9)13-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZAHSOZWFOSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242662 | |

| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitro-N-(4-nitrophenyl)aniline | |

CAS RN |

970-76-3 | |

| Record name | 2,4,4′-Trinitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-N-(4-nitrophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

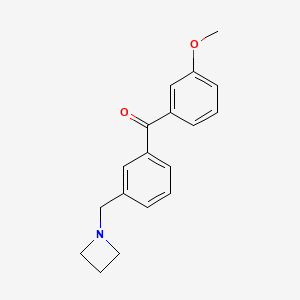

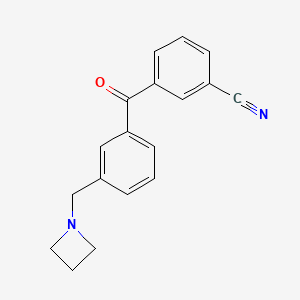

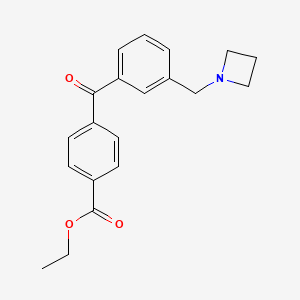

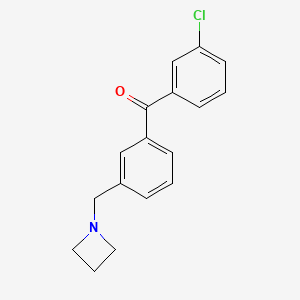

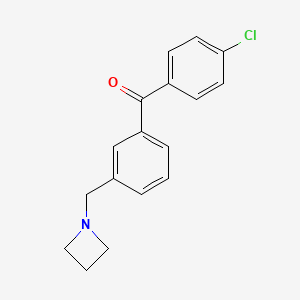

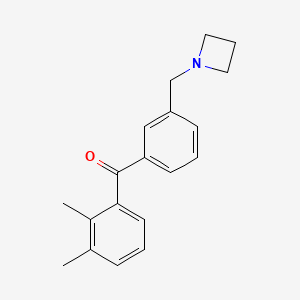

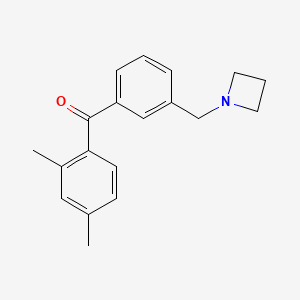

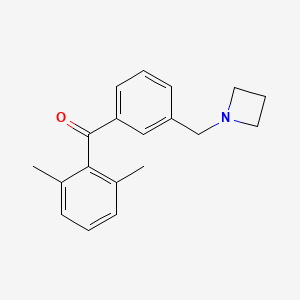

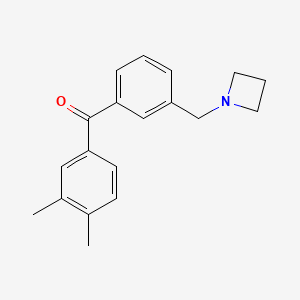

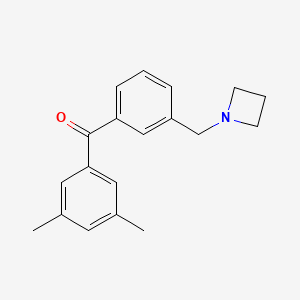

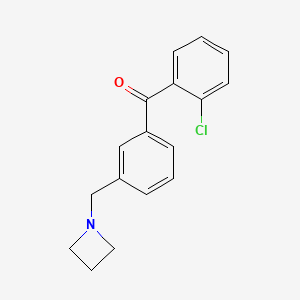

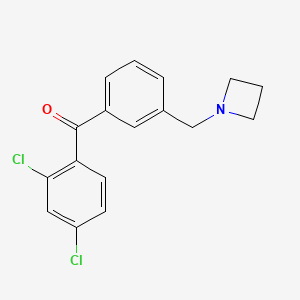

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.